Pyrazine-2,3-diol
Description
Significance within Heterocyclic Chemistry
Pyrazine-2,3-diol, as a member of the pyrazine (B50134) family, is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4. The defining feature of this molecule is the presence of two hydroxyl (-OH) groups at the 2 and 3 positions of the pyrazine ring. This substitution pattern imparts unique chemical characteristics and reactivity to the molecule, making it a significant subject of study in heterocyclic chemistry.
One of the most critical aspects of this compound is its existence in tautomeric forms. Tautomerism is a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of this compound, it can exist in equilibrium with its keto tautomer, 1,4-dihydropyrazine-2,3-dione. psu.edupsu.edu This tautomeric relationship is crucial as the different forms can exhibit distinct chemical and physical properties, influencing their reactivity and potential applications. The predominance of either the diol or the dione (B5365651) form can be influenced by factors such as the solvent environment. conicet.gov.ar
The presence of the two hydroxyl groups significantly influences the electronic properties of the pyrazine ring. These electron-donating groups can affect the aromaticity and the electron density of the ring, thereby modulating its reactivity in various chemical transformations. For instance, the hydroxyl groups can act as directing groups in electrophilic substitution reactions and can also participate in hydrogen bonding, which affects the molecule's solubility and intermolecular interactions. vulcanchem.com The diol functionality also serves as a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Overview of Research Trajectories for this compound
The unique structural features of this compound have propelled its investigation across several research avenues, most notably in medicinal chemistry and materials science. Pyrazine derivatives, in general, are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. taylorandfrancis.comnih.govijpsi.org
Research into derivatives of this compound has explored their potential as therapeutic agents. For example, fused pyrazine systems, which can be synthesized from pyrazine precursors, are of significant interest in drug discovery. psu.eduCurrent time information in Bangalore, IN. The core structure of this compound serves as a versatile scaffold for the development of novel compounds with potential pharmacological applications. The ability to modify the hydroxyl groups allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. A 2023 review highlighted the extensive research into natural product hybrids containing the pyrazine moiety, underscoring the ongoing interest in these compounds for developing new drugs with a range of activities, including anti-inflammatory and anticancer effects. nih.govnih.gov
Beyond medicinal applications, pyrazine-containing compounds are being explored for their use in materials science. For instance, biobased polyesters containing pyrazine units have been synthesized and studied for their thermal properties, suggesting potential applications as high-performance materials. acs.orgacs.org The rigid structure of the pyrazine ring can impart desirable thermal stability to polymers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C4H4N2O2 |
| Molecular Weight | 112.09 g/mol |
| Tautomeric Forms | This compound, 1,4-Dihydropyrazine-2,3-dione |
| Key Functional Groups | 2 Hydroxyl (-OH) groups, Pyrazine ring |
Data sourced from publicly available chemical databases.
Historical Context of Pyrazine Core Synthesis Relevant to this compound
The synthesis of the pyrazine core dates back to the 19th century, with many of the early methods still forming the basis of modern synthetic strategies. The development of synthetic routes to hydroxypyrazines, and specifically dihydroxypyrazines, has been a significant area of research.
One of the classical and most straightforward methods for preparing pyrazines involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. nih.govtandfonline.com This approach, with variations, has been adapted for the synthesis of substituted pyrazines. For the synthesis of hydroxypyrazines, a key historical development was reported in 1972, which detailed new syntheses of 2,3-dihydroxypyrazines and their derivatives. acs.org This work provided a foundational methodology for accessing this class of compounds.
Early research also focused on the challenges associated with the synthesis and stability of less substituted dihydroxypyrazines. For instance, it was noted that while 3,6-disubstituted 2,5-dihydroxypyrazines showed relative stability in alkaline solutions, they were sensitive to acid. psu.edu The parent 2,5-dihydroxypyrazine proved to be unstable and difficult to synthesize, highlighting the influence of substituents on the stability of the dihydroxypyrazine system. psu.edu
The synthesis of pyrazine N-oxides and their subsequent reactions have also been an important part of the historical development of pyrazine chemistry, providing alternative routes to functionalized pyrazines. psu.eduresearchgate.net Over the years, numerous synthetic methods have been developed to improve yields, reduce harsh reaction conditions, and allow for the introduction of a wide variety of substituents onto the pyrazine ring, paving the way for the contemporary research landscape of compounds like this compound. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
1,4-dihydropyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-4(8)6-2-1-5-3/h1-2H,(H,5,7)(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLZLCKRXOFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379178 | |
| Record name | Pyrazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-18-0, 221303-72-6 | |
| Record name | 1,4-Dihydro-2,3-pyrazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221303-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Design for Pyrazine 2,3 Diol and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the pyrazine-2,3-diol core in a limited number of steps from readily available starting materials.
Reduction of Furo[3,4-b]pyrazine-5,7-dione (Pyrazine-2,3-dicarboxylic Anhydride)
One direct approach to this compound involves the reduction of furo[3,4-b]pyrazine-5,7-dione, also known as pyrazine-2,3-dicarboxylic anhydride (B1165640). This bicyclic heterocyclic compound serves as a key intermediate. nih.gov The reduction reaction can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This method effectively converts the anhydride functional group into the corresponding diol.
The precursor, furo[3,4-b]pyrazine-5,7-dione, is typically synthesized by the dehydration of pyrazine-2,3-dicarboxylic acid, often using acetic anhydride under reflux conditions, which can yield the product in approximately 70% crystalline form.
Table 1: Synthesis of this compound via Reduction
| Precursor | Reagent | Product | Notes |
| Furo[3,4-b]pyrazine-5,7-dione | Lithium aluminum hydride | This compound | A direct reduction of the anhydride to the diol. |
Multi-component Dehydrogenative Coupling Strategies Utilizing Vicinal Diols and Ammonia (B1221849)
Recent advancements in catalysis have enabled the synthesis of pyrazine (B50134) derivatives through acceptorless dehydrogenative coupling reactions. researchgate.netnih.govacs.orgnih.govacs.org This strategy involves the direct use of ammonia as the nitrogen source and vicinal diols as the carbon backbone. researchgate.netnih.govacs.orgnih.govacs.org Ruthenium pincer complexes have proven to be effective catalysts for these transformations, which proceed without the need for external oxidants or bases. nih.govacs.org
The proposed mechanism for this reaction begins with the amination of a primary alcohol group on the vicinal diol to form a β-amino secondary alcohol intermediate. nih.govacs.org This is followed by dehydrogenation of the secondary alcohol, self-coupling to create a 2,5-dihydropyrazine intermediate with the elimination of water, and subsequent aromatization through further dehydrogenation to yield the final pyrazine derivative. nih.govacs.org While this method has been demonstrated for various substituted pyrazines, its direct application to form this compound from a suitable tetrol precursor is a promising area for further investigation.
Table 2: Dehydrogenative Coupling for Pyrazine Synthesis
| Reactants | Catalyst | Product Type | Key Features |
| Vicinal Diols, Ammonia | Ruthenium Pincer Complex | Substituted Pyrazines | Acceptorless dehydrogenation, atom-economical. nih.govacs.org |
| 2-Amino Alcohols | Manganese Pincer Complex | 2,5-Disubstituted Pyrazines | Base-metal catalysis, forms H₂ and H₂O as byproducts. acs.org |
Regiospecific Introduction of Hydroxyl Functionalities
The direct, regiospecific introduction of hydroxyl groups onto a pre-formed pyrazine ring is a challenging transformation due to the electron-deficient nature of the pyrazine core. thieme-connect.de However, strategies for the hydroxylation of other nitrogen-containing heterocycles, such as pyridines, could offer insights. For instance, photochemical valence isomerization of pyridine (B92270) N-oxides has been used for C3-selective hydroxylation. acs.org The application of similar photochemical or enzymatic methods to pyrazine N-oxides could potentially lead to the regiospecific synthesis of this compound. Enzymatic hydroxylation of pyridine carboxylic acids has also been demonstrated, suggesting a possible route for the synthesis of hydroxylated heterocyclic compounds. researchgate.net
Precursor-Based and Related Synthetic Routes
These methods rely on the chemical modification of precursors that already contain the pyrazine ring or can be readily cyclized to form it.
Derivatization from Pyrazine-2,3-dicarboxylic Acid and Related Compounds
Pyrazine-2,3-dicarboxylic acid is a versatile precursor for the synthesis of this compound and its derivatives. actapharmsci.comgoogle.com The dicarboxylic acid can be prepared by the oxidation of quinoxaline (B1680401) using strong oxidizing agents like potassium permanganate. orgsyn.org A method using sodium chlorate (B79027) as the oxidant in the presence of a copper sulfate/sulfuric acid system has also been reported as a milder alternative. google.com
Once obtained, pyrazine-2,3-dicarboxylic acid can be converted to its anhydride, furo[3,4-b]pyrazine-5,7-dione, which can then be reduced to this compound as described previously. Alternatively, the dicarboxylic acid can be esterified and then subjected to reduction. For instance, the reduction of pyrazine-2,5-dicarboxylic acid to the corresponding diol has been discussed, with lithium borohydride (B1222165) (LiBH₄) in THF being a suitable reagent for ester reduction. reddit.com This suggests a similar pathway could be effective for the 2,3-isomer.
Derivatization of pyrazine-2,3-dicarboxylic acid can also lead to other functionalized compounds. For example, it can be converted to the corresponding diester, which can then undergo hydrazinolysis to form a dicarbohydrazide, a precursor for synthesizing Schiff bases and other derivatives. actapharmsci.com
Table 3: Synthesis via Pyrazine-2,3-dicarboxylic Acid
| Starting Material | Intermediate | Final Product | Key Reagents/Steps |
| Quinoxaline | Pyrazine-2,3-dicarboxylic acid | This compound | 1. Oxidation (KMnO₄ or NaClO₃) google.comorgsyn.org 2. Anhydride formation/Reduction (LiAlH₄) |
| Pyrazine-2,3-dicarboxylic acid | Pyrazine-2,3-dicarboxylic acid diester | This compound | 1. Esterification 2. Reduction (e.g., LiBH₄) reddit.com |
Approaches from Aminoacetaldehyde Dialkyl Acetals
Aminoacetaldehyde dialkyl acetals are valuable C-C-N synthons in heterocyclic synthesis. e-bookshelf.declockss.org The classical approach involves the self-condensation of aminoacetaldehyde or its acetal (B89532) derivatives. For example, heating aminoacetaldehyde diethyl acetal with anhydrous oxalic acid or its metal chloride salts can produce pyrazine. e-bookshelf.de
A more specific route to 2,3-dihydroxypyrazine, a tautomer of this compound, involves the condensation of an aminoacetal with ethyl oxalate. clockss.org This forms a monoamide derivative. Subsequent treatment with ammonia and ring closure in an acidic medium (0.5% HCl in acetic acid) yields 2,3-dihydroxypyrazine in good yield (70%). clockss.org Another related method involves the cyclodimerization of benzylidene-protected aminoacetaldehyde dialkyl acetals in trifluoroacetic acid to produce substituted pyrazines. thieme-connect.de
Utility of N-Allyl Malonamides in Pyrazine Core Construction
A notable and efficient method for constructing the pyrazine core, specifically yielding derivatives with hydroxy and ester groups at the 2- and 3-positions, involves the use of N-allyl malonamides. rsc.orgresearchgate.net This synthetic route is a two-step sequence that begins with the diazidation of N-allyl malonamides. rsc.orgresearchgate.net This is followed by a cyclization step, which can be induced either thermally or through copper mediation. rsc.orgresearchgate.net
The resulting pyrazine products are highly functionalized, possessing both an ester and a hydroxyl group on the heterocyclic core. rsc.orgresearchgate.net This method also allows for the introduction of various alkyl and aryl substituents at other positions on the pyrazine ring. rsc.orgresearchgate.net The general procedure for the synthesis of these pyrazines involves dissolving the gem-diazido N-allyl malonamide (B141969) intermediate in a solvent like xylene and heating it under an argon atmosphere. researchgate.net
The versatility of the pyrazine products obtained from this method makes them valuable building blocks for further chemical modifications. researchgate.net Researchers have demonstrated subsequent transformations such as alkylations, side-chain brominations, hydrogenations, and cross-coupling reactions on the pyrazine core synthesized from N-allyl malonamides. rsc.orgresearchgate.net A possible mechanism for the formation of the pyrazine ring from the diazido intermediate involves the generation of a dihydropyrazine (B8608421) tautomer which then leads to the final heterocyclic product. researchgate.net
Table 1: Synthesis of Pyrazines from N-Allyl Malonamides
| Starting Material | Reaction Steps | Key Features of Product | Reference |
|---|
Oxidation of Dihydropyrazine Intermediates
The oxidation of dihydropyrazine intermediates is a crucial and classical step in many pyrazine synthesis pathways to achieve the final aromatic pyrazine ring. unimas.mygla.ac.uk Dihydropyrazines are often formed as the penultimate product from the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. unimas.my Due to their general instability in air, these intermediates are often not isolated and undergo in-situ oxidation. gla.ac.uk
Several oxidizing agents have been employed for this transformation. Commonly used agents include copper (II) oxide and manganese oxide. unimas.myresearchgate.net Air oxidation is also a feasible method, often facilitated by the reaction conditions or the presence of a catalyst. nih.gov For instance, catalytic amounts of toluenesulfonic acid (TsOH) have been found to enhance the air oxidation of dihydropyrazine intermediates at ambient temperatures. nih.gov The choice of the oxidizing agent can sometimes influence the reaction's success and yield. sciencemadness.org In some syntheses, the oxidation of the dihydropyrazine intermediate occurs spontaneously during the reaction or workup processes. thieme-connect.de
Exploitation of α-Amino Alcohols in Pyrazine Derivative Synthesis
α-Amino alcohols are versatile precursors in the synthesis of various pyrazine derivatives, particularly for creating symmetrically and unsymmetrically substituted pyrazines. nih.govacs.org A common strategy involves the dehydrogenative self-coupling of β-amino alcohols, which can be catalyzed by base-metal pincer complexes, such as those based on manganese. acs.orgacs.org This method is atom-economical, producing water and hydrogen gas as the only byproducts. acs.org
The reaction mechanism is proposed to proceed through the initial dehydrogenation of the β-amino alcohol to an aldehyde intermediate. This intermediate then undergoes self-coupling with another molecule, leading to a 2,5-dihydropyrazine derivative through the elimination of water. Subsequent rapid metal-catalyzed dehydrogenation of the dihydropyrazine yields the stable aromatic pyrazine. acs.orgacs.org
Another approach involves the coupling of 1,2-amino alcohols with epoxides to form amino diols. These amino diols can then be oxidized, for example, using Swern oxidation conditions, to yield amino diketones. Without isolation, these diketones are directly condensed with hydroxylamine (B1172632) to furnish the substituted pyrazines. nih.govresearchgate.net This method has been successfully applied to the synthesis of various trialkyl-substituted pyrazines. nih.gov
Table 2: Synthesis of Pyrazines from α-Amino Alcohols
| Starting Materials | Key Reaction Steps | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| β-Amino Alcohols | Dehydrogenative self-coupling | Manganese pincer complex | 2,5-Disubstituted pyrazines | acs.orgacs.org |
Condensation Reactions in this compound Precursor Synthesis
Condensation reactions are a cornerstone in the synthesis of the pyrazine ring system and its precursors. The most general and long-standing method involves the condensation of an alkane-1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netthieme-connect.de This reaction is followed by the oxidation of the resulting dihydropyrazine to form the aromatic pyrazine. thieme-connect.de
Specifically for the synthesis of this compound, a reported method starts from aminoacetaldehyde dialkyl acetal. thieme-connect.de This precursor undergoes condensation to form the this compound structure. thieme-connect.de Another pathway leading to hydroxy-pyrazines involves the condensation of two α-dicarbonyl compounds with ammonia. researchgate.net Furthermore, the condensation of α-amino acid amides with 1,2-dicarbonyls, a method discovered by Jones in 1949, provides a direct and convenient route to pyrazine derivatives. unimas.my
The reaction conditions for these condensations can vary. For instance, the reaction of symmetrical glyoxal (B1671930) with ethyl-2-amidino-2-aminoacetate dihydro-chloride in the presence of sodium acetate (B1210297) yields pyrazine derivatives. unimas.my In some cases, the condensation is carried out in an alcoholic solvent like methanol (B129727) with a base such as sodium hydroxide. unimas.my
Cyclization Reactions for Pyrazine Ring Formation
Cyclization reactions are fundamental to the formation of the pyrazine ring. These reactions can be categorized based on the fragments that come together to form the heterocyclic core. A key strategy involves the cyclization of acyclic precursors that already contain the necessary atoms in the correct sequence.
One such method is the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which upon heating in a solvent like DMSO, form the 1,2-dihydropyrazine precursor. unimas.myresearchgate.net This dihydropyrazine can then be oxidized to the final pyrazine product. Another important cyclization strategy is the thermal or copper-mediated cyclization of gem-diazido N-allyl malonamides, which directly leads to the formation of 2-hydroxy-3-ester-substituted pyrazines. rsc.orgresearchgate.netresearchgate.net
Palladium-catalyzed coupling-cyclization reactions have also been employed. For example, the reaction between 2-substituted 2,3-allenylhydrazides and aryl iodides can lead to the formation of pyrazoline structures, which are related five-membered rings but highlight the utility of catalytic cyclization in heterocycle synthesis. csic.es Additionally, intramolecular cyclization of 1,2-Boc-substituted hydrazines bearing an alkyne substituent can afford 3-pyrazolines, and this reaction has been extended to enantioselective synthesis using a chiral phosphoric acid catalyst. csic.es
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Pyrazine-fused Congeners
The Swern oxidation is a well-established method for the oxidation of alcohols to aldehydes or ketones. Research has been conducted on the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol and its pyrazine-fused derivatives. mdpi.commdpi.com An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione was achieved through the Swern oxidation of the corresponding diol using dimethyl sulfoxide (B87167) and oxalyl chloride, with an even better yield obtained when trifluoroacetic anhydride was used instead of oxalyl chloride. mdpi.com
Interestingly, when the Swern oxidation was applied to pyrazine-fused congeners, such as 5,6,7,8-tetrahydro-5,8-methanoquinoxaline-6-exo,7-exo-diol, an unexpected ring-opening reaction occurred instead of the formation of the expected α-diketone. mdpi.com This highlights the influence of the pyrazine ring on the reaction outcome. The oxidation of amino diols under Swern conditions to produce amino diketones, which are then condensed to form pyrazines, has also been successfully employed as a synthetic strategy. nih.gov
Table 3: Swern Oxidation in the Context of Pyrazine-Related Synthesis
| Substrate | Swern Oxidation Reagents | Outcome | Reference |
|---|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2,3-diol | DMSO, oxalyl chloride/trifluoroacetic anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-dione | mdpi.com |
| Pyrazine-fused norbornenediols | DMSO, trifluoroacetic anhydride | Unexpected ring-opening reaction | mdpi.com |
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of pyrazines, offering routes that are often more efficient, selective, and environmentally benign than classical methods. A variety of catalytic systems have been developed, utilizing both metal-based and non-metallic catalysts.
Metal catalysts are widely employed. For instance, the vapor-phase reaction of diamines with diols to produce pyrazines can be catalyzed by granular alumina (B75360). tandfonline.com Patented systems for the synthesis of 2-methylpyrazine (B48319) from ethylenediamine (B42938) and propylene (B89431) glycol include catalysts based on copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver. tandfonline.comgoogle.com Dehydrogenation of piperazines to pyrazines can be achieved with a palladium catalyst. tandfonline.com More recently, earth-abundant and low-toxicity metal catalysts, such as those based on manganese, have been developed for the dehydrogenative coupling of β-amino alcohols to form substituted pyrazines. acs.orgnih.gov Ruthenium pincer complexes have also been shown to be effective for similar transformations. acs.org
Non-metallic and greener catalytic approaches are also gaining traction. Silica (B1680970) gel has been demonstrated as an efficient, eco-friendly, and recyclable catalyst for the one-pot synthesis of pyrazines from ethylenediamine and 1,2-diketones under solvent-free conditions. connectjournals.com Novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized using silica gel or molecular sieves as catalysts. nih.gov In a particularly green approach, an extract of onion, which contains phenolic acids, has been used to catalyze the synthesis of pyrazine derivatives in good yields at room temperature. ajgreenchem.com
While many of these catalytic methods are for general pyrazine synthesis, they lay the groundwork for developing specific catalytic strategies for this compound and its derivatives. The principles of condensation, dehydrogenation, and cyclization, which are often the core transformations in these catalytic cycles, are directly applicable to the synthesis of the this compound scaffold.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-Allyl Malonamide |
| Dihydropyrazine |
| α-Amino Alcohol |
| β-Amino Alcohol |
| 1,2-Amino Alcohol |
| Amino Diol |
| Amino Diketone |
| Bicyclo[2.2.1]hept-5-ene-2,3-diol |
| Bicyclo[2.2.1]hept-5-ene-2,3-dione |
| 5,6,7,8-Tetrahydro-5,8-methanoquinoxaline-6-exo,7-exo-diol |
| Toluenesulfonic acid |
| Copper (II) oxide |
| Manganese oxide |
| Ytterbium(III) triflate |
| Lithium bromide |
| Aminoacetaldehyde dialkyl acetal |
| Glyoxal |
| Ethyl-2-amidino-2-aminoacetate dihydro-chloride |
| 2,3-Bis(arylideneamino)-3-cyanoarylamide |
| 2,3-Allenylhydrazide |
| 1,2-Boc-substituted hydrazine |
| 2-Methylpyrazine |
| Ethylenediamine |
| Propylene glycol |
| Piperazine |
| 1,2-Diketone |
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling
Ruthenium-pincer complexes have emerged as highly effective catalysts for the synthesis of N-heteroaromatic compounds through acceptorless dehydrogenative coupling (ADC) reactions. thieme-connect.com This methodology allows for the direct synthesis of pyrazine derivatives from readily available 1,2-diols and ammonia, producing only hydrogen gas and water as byproducts. thieme-connect.comexlibrisgroup.com
An acridine-based ruthenium-pincer complex is particularly effective for these transformations. exlibrisgroup.com The proposed mechanism for pyrazine formation begins with the amination of a primary alcohol group on the vicinal diol to form a β-amino secondary alcohol intermediate. exlibrisgroup.com This is followed by the dehydrogenation of the secondary alcohol group. The subsequent self-coupling of this intermediate leads to a 2,5-dihydropyrazine, which then undergoes further dehydrogenation to aromatize into the final pyrazine product. exlibrisgroup.com
This direct use of ammonia as the nitrogen source in an ADC process represents a significant advancement over traditional methods, which often require multi-step operations involving the condensation of amines with carbonyl derivatives. thieme-connect.com The reaction proceeds efficiently by heating a solution of the 1,2-diol in a solvent like toluene (B28343) with ammonia gas in the presence of a catalytic amount (e.g., 1 mol%) of the ruthenium complex, without the need for any base or oxidant additives. thieme-connect.comexlibrisgroup.com While the substrate scope and regioselectivity were noted as areas for further development, this approach provides a novel and direct route to heteroaromatic synthesis. thieme-connect.com These ADC reactions, which avoid the use of sacrificial hydrogen acceptors, are considered environmentally friendly. organic-chemistry.org
Manganese Pincer Complex Catalysis
In the quest for more sustainable and economical catalytic systems, researchers have turned to earth-abundant base metals like manganese. Acridine-based manganese pincer complexes have been successfully employed to catalyze the formation of 2,5-substituted symmetrical pyrazine derivatives. nih.govacs.org This method utilizes the dehydrogenative self-coupling of β-amino alcohols, producing hydrogen gas and water as the sole byproducts, which aligns with the principles of atom economy and environmental sustainability. nih.govacs.org
The reaction is typically performed at elevated temperatures (e.g., 150 °C) in a solvent such as toluene, using a catalytic amount of the manganese complex and a base like potassium hydride (KH). acs.org This approach has proven effective for a range of β-amino alcohols, leading to the corresponding 2,5-dialkyl-substituted pyrazines. The development of these manganese-based catalysts is a significant step toward replacing noble-metal-based systems in homogeneous catalysis. nih.gov
Table 1: Synthesis of Symmetrical Pyrazines via Manganese-Catalyzed Dehydrogenative Coupling of β-Amino Alcohols
| Substrate (β-Amino Alcohol) | Product (2,5-Disubstituted Pyrazine) | Yield (%) |
| 2-amino-1-phenylethanol | 2,5-diphenylpyrazine | 91 |
| 2-amino-1-(p-tolyl)ethanol | 2,5-di-p-tolylpyrazine | 89 |
| 2-amino-1-(4-methoxyphenyl)ethanol | 2,5-bis(4-methoxyphenyl)pyrazine | 85 |
| 2-amino-1-(4-chlorophenyl)ethanol | 2,5-bis(4-chlorophenyl)pyrazine | 88 |
| 2-amino-3-methyl-1-butanol | 2,5-diisobutylpyrazine | 78 |
| 2-amino-1-hexanol | 2,5-dibutylpyrazine | 81 |
Data sourced from research on acridine-based manganese pincer complex catalysis. acs.org
Metal-Free Catalysis in N-Heterocyclic Framework Formation
The development of metal-free catalytic systems for the synthesis of N-heterocyclic frameworks is a rapidly growing area of research, driven by the desire to avoid the cost, toxicity, and environmental concerns associated with transition metals. rsc.orgresearchgate.net These methods often rely on multi-component reactions (MCRs) and offer a powerful tool for the efficient and straightforward synthesis of a wide variety of nitrogen-containing heterocycles, including pyrazines. rsc.orgrsc.org
Metal-free approaches are compatible with a diverse range of functional groups and substrates, enhancing their synthetic utility in fields like medicinal chemistry and materials science. rsc.orgresearchgate.net While specific examples in the literature often focus on other N-heterocycles like pyrroles and pyridines, the underlying principles are applicable to pyrazine synthesis. rsc.org For instance, iodine has been used as a catalyst in the solvent-free synthesis of multi-substituted pyrroles. rsc.org Such strategies, which promote bond formation without metal intermediates, highlight the potential for developing novel, sustainable routes to pyrazine derivatives. These reactions are seen as powerful instruments for the quick and efficient synthesis of nitrogen heterocycles, with the potential to revolutionize the field. rsc.orgresearchgate.net
Heterogeneous Catalysis (e.g., Pt/CeO₂/Al₂O₃)
Heterogeneous catalysts offer significant advantages, including ease of recovery, reusability, and suitability for continuous flow processes, which are crucial for industrial applications. acs.org A highly efficient heterogeneous catalyst, 0.8Pt/13CeO₂/Al₂O₃, has been developed for the one-pot synthesis of substituted pyrazines from vicinal diols and ammonia. acs.orgacs.org This system operates under relatively mild conditions and demonstrates excellent yields and durability, capable of being reused at least six times without a significant drop in activity. acs.org
The catalyst's superior performance is attributed to the synergistic interaction between platinum (Pt), ceria (CeO₂), and alumina (Al₂O₃). Characterization studies revealed that the addition of CeO₂ improves the dispersion of Pt nanoparticles, increases the electron density on the Pt active sites, and optimizes the acid-base properties of the support. acs.orgacs.org These combined effects enhance the catalyst's ability to adsorb and dehydrogenate the diol substrates, leading to a 30-fold faster conversion rate and significantly higher selectivity towards pyrazines compared to a standard Pt/Al₂O₃ catalyst. acs.orgacs.org The interface between the platinum and the ceria-alumina support is critical for achieving high selectivity. acs.org
Table 2: Comparison of Catalysts in the Amination Coupling of 2,3-Butanediol (2,3-BDO) to Pyrazine
| Catalyst | Diol Conversion (%) | Pyrazine Yield (%) |
| 0.8Pt/13CeO₂/Al₂O₃ | >99 | 79 |
| 0.8Pt/Al₂O₃ | 98 | 48 |
| Ni/Al₂O₃ | 7 | 1 |
| Ru/Al₂O₃ | 10 | 2 |
| Pd/Al₂O₃ | 6 | <1 |
| Pt/CoO/Al₂O₃ | 99 | 65 |
| Pt/MgO/Al₂O₃ | 99 | 55 |
| Pt/La₂O₃/Al₂O₃ | 99 | 51 |
Reaction conditions: 1 mmol substrate, 100 mg catalyst, 0.7 MPa NH₃, 180 °C, 12 h. acs.orgamazonaws.com Data shows the superior performance of the Pt/CeO₂/Al₂O₃ formulation.
Green Chemistry Principles and One-Pot Synthetic Approaches
The integration of green chemistry principles into synthetic methodologies is essential for developing sustainable chemical processes. This involves using non-toxic reagents and solvents, maximizing atom economy, and designing energy-efficient reactions. frontiersin.orgnih.gov One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is a key strategy in green chemistry as it reduces waste, saves time, and minimizes energy consumption. tandfonline.com
A notable example of a green, one-pot approach to pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol at room temperature. tandfonline.comresearchgate.net This method, catalyzed by a small amount of potassium tert-butoxide, is cost-effective, environmentally benign, and avoids the need for expensive catalysts or harsh conditions like high temperatures or bubbling oxygen. tandfonline.com The reaction proceeds through a dihydropyrazine intermediate, which aromatizes in the same pot to yield the final pyrazine derivative in high yields. tandfonline.com
Further embodying green principles, some novel protocols utilize renewable resources as reaction media. For instance, the synthesis of related heterocyclic compounds has been successfully demonstrated using a water extract of banana peels (WEB), eliminating the need for toxic organic solvents, ligands, or bases. frontiersin.orgnih.gov Such approaches, characterized by mild reaction conditions, fast reaction times, and high yields, showcase the potential for developing highly sustainable and economically viable routes for the synthesis of this compound and its derivatives. frontiersin.org The efficacy of these green protocols can be quantified using metrics like atom economy, process mass intensity (PMI), and the environmental factor (E-factor), which confirm their eco-friendly nature. frontiersin.orgnih.gov
Chemical Reactivity, Transformation Pathways, and Derivatization Strategies of Pyrazine 2,3 Diol
Oxidation and Reduction Chemistry
The pyrazine (B50134) ring is generally stable against oxidation, more so than a fused benzene ring um.edu.my. However, the ring and its substituents can be modified under specific oxidative and reductive conditions.
A significant transformation pathway related to the pyrazine-2,3-diol scaffold is the synthesis of Pyrazine-2,3-dicarboxylic acid. This derivative is not typically formed by the direct oxidation of this compound but is readily synthesized through the oxidative cleavage of the fused benzene ring in quinoxaline (B1680401) um.edu.my. This conversion demonstrates the high stability of the pyrazine nucleus compared to the benzene ring um.edu.my. The reaction is a key method for preparing this important dicarboxylic acid derivative.
Several oxidizing agents have been successfully employed for this transformation. Alkaline potassium permanganate (KMnO₄) is a traditional and effective reagent for this process um.edu.myorgsyn.org. The reaction involves heating quinoxaline with a concentrated solution of KMnO₄, which attacks and cleaves the benzene portion of the molecule, leaving the pyrazine ring intact and oxidized to the dicarboxylic acid orgsyn.org. Another method utilizes sodium chlorate (B79027) (NaClO₃) as the oxidant in an acidic medium of copper sulfate and concentrated sulfuric acid google.com. This approach is noted to be milder and easier to control than the permanganate oxidation google.com.
| Starting Material | Oxidizing Agent(s) | Solvent/Conditions | Product | Reference |
| Quinoxaline | Potassium Permanganate (KMnO₄) | Hot water (~90°C), gentle boiling | Pyrazine-2,3-dicarboxylic acid | um.edu.myorgsyn.org |
| Quinoxaline | Sodium Chlorate (NaClO₃) | Water, Copper Sulfate/Sulfuric Acid, 40-150°C | Pyrazine-2,3-dicarboxylic acid | google.com |
Detailed research findings on specific reductive pathways leading from fused pyrazine systems directly to this compound are not extensively covered in the available literature. While fused systems like quinoxalines can be reduced to their dihydro or tetrahydro derivatives, specific conditions for the reductive cleavage to yield this compound are not well-documented um.edu.my. The synthesis of fused heterocycles involving a pyrazine ring, such as 1,2,3-triazolo[1,5-a]pyrazines, typically involves building the fused ring system from pyrazine precursors rather than the reverse nih.govresearchgate.net.
Nucleophilic and Electrophilic Functionalization
The reactivity of the pyrazine ring towards substitution is dictated by its π-deficient electronic character, a result of the two electronegative nitrogen atoms researchgate.net. This inherent electron deficiency makes the pyrazine ring highly resistant to standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, particularly under acidic conditions where the nitrogen atoms become protonated, further deactivating the ring thieme-connect.describd.com. Electrophilic attack is generally only feasible if the ring possesses strong activating (electron-donating) groups researchgate.netthieme-connect.de. The hydroxyl groups of this compound would be expected to act as activating groups, directing electrophiles to the carbon atoms of the ring, though specific examples of such reactions are not detailed in the surveyed literature.
Conversely, the electron-poor nature of the pyrazine ring makes it susceptible to nucleophilic substitution thieme-connect.de. Halopyrazines, for example, are more reactive towards nucleophilic displacement than the corresponding halopyridines thieme-connect.de. Nucleophiles can readily displace leaving groups on the pyrazine ring. While direct nucleophilic displacement of a hydrogen atom is uncommon, functionalization often proceeds through the substitution of halides or other good leaving groups thieme-connect.de. For this compound, its tautomeric dione (B5365651) form presents carbonyl carbons that could be targets for nucleophilic attack, and the hydroxyl groups can be converted into better leaving groups to facilitate substitution.
Mechanisms of Reaction and Intermediates
Understanding the mechanisms of pyrazine ring formation and the factors influencing reaction pathways is crucial for the targeted synthesis of derivatives like this compound.
The formation of the pyrazine ring is a cornerstone of heterocyclic chemistry, with several established mechanistic pathways.
Condensation of 1,2-Dicarbonyls and 1,2-Diamines: This is the most classical and fundamental method for pyrazine synthesis. The mechanism involves the condensation reaction between an α-diketone and a 1,2-diaminoalkane slideshare.netresearchgate.net. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine product slideshare.netresearchgate.net. A prominent example of this type of condensation is the reaction between glyoxal (B1671930) and o-phenylenediamine to form quinoxaline orgsyn.org.
Dehydrogenative Coupling of β-Amino Alcohols: A more modern, atom-economical approach involves the manganese-catalyzed dehydrogenative self-coupling of β-amino alcohols acs.orgnih.gov. A plausible mechanism proposes the initial dehydrogenation of the β-amino alcohol to yield an aldehyde intermediate. This aldehyde then undergoes self-coupling with another molecule of the amino alcohol, leading to a 2,5-dihydropyrazine derivative after the elimination of water. The final step is a rapid, metal-catalyzed dehydrogenation of the dihydropyrazine intermediate to form the stable, aromatic pyrazine ring, with hydrogen gas and water as the only byproducts acs.orgnih.gov.
Epoxide Ring-Opening: Pyrazine derivatives can also be formed from the ring-opening of an epoxide with a diamine, such as ethylenediamine (B42938), followed by an oxidation step to achieve the aromatic pyrazine ring slideshare.net.
| Reaction | Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Reference |
| Pyrazine + OH radical | 298–353 | k = (1.50 ± 0.65) × 10⁻¹² exp[(-390 ± 130)/T] | researchgate.net |
This data indicates a tropospheric lifetime for pyrazine of approximately 29 days with respect to reaction with OH radicals, highlighting the general stability of the ring researchgate.net. Kinetic studies of decomposition for more complex, high-energy fused pyrazine derivatives show that decomposition is often a multi-stage process, with the stability and reaction rates influenced by the nature of the substituents mdpi.com.
Derivatization for Enhanced Functionality and Research Applications of this compound
The derivatization of this compound is a critical area of research aimed at modifying its chemical properties to enhance its functionality for various applications. These modifications primarily target the reactive hydroxyl groups and the pyrazine ring itself, allowing for the synthesis of a wide array of novel compounds. Strategic derivatization is essential for protecting the reactive diol functionality during multi-step syntheses, converting the hydroxyl groups into other functional moieties to alter biological or chemical activity, and modifying the aromatic core through reduction.
Introduction and Removal of Protecting Groups
In the multi-step synthesis of complex molecules containing the this compound core, the temporary protection of its hydroxyl groups is often a necessary strategy. Protecting groups prevent unwanted side reactions and allow for selective transformations at other positions of the molecule. The choice of a protecting group is dictated by its stability under specific reaction conditions and the ease of its selective removal without affecting the rest of the molecule.
The hydroxyl groups of this compound can be protected through conversion into ethers or esters, with silyl ethers being particularly common due to their ease of introduction and mild removal conditions.
Common Protecting Groups for Diols:
Silyl Ethers : These are among the most widely used protecting groups for hydroxyls. Their stability is influenced by the steric bulk of the substituents on the silicon atom. For this compound, both hydroxyl groups can be protected.
Trimethylsilyl (TMS) : Introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine (B92270). It is easily removed under mild acidic conditions or with fluoride ion sources.
tert-Butyldimethylsilyl (TBDMS or TBS) : Offers greater stability than TMS towards hydrolysis and is robust enough to withstand a broader range of reaction conditions. It is typically introduced using TBDMS-Cl and an imidazole catalyst and removed using a fluoride source like tetrabutylammonium fluoride (TBAF). wikipedia.org
Alkyl Ethers :
Benzyl (Bn) : Benzyl ethers are stable to a wide range of acidic and basic conditions. They are commonly introduced using benzyl bromide (BnBr) with a base such as sodium hydride (NaH) and can be removed by hydrogenolysis (H₂ gas with a palladium catalyst). libretexts.org
p-Methoxybenzyl (PMB) : Similar to the benzyl group but can be removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which allows for selective deprotection in the presence of benzyl groups. highfine.comnih.gov
Acetal (B89532) Protecting Groups : For diols, cyclic acetals can be formed.
Methoxymethyl (MOM) : This group is stable to most non-acidic reagents. Deprotection is achieved under acidic conditions. highfine.com
The selection of a suitable protecting group is crucial and often involves creating an "orthogonal protection" strategy, where different protecting groups can be removed selectively without affecting others in the same molecule. organic-chemistry.org
| Protecting Group | Abbreviation | Typical Introduction Reagents | Typical Deprotection Conditions | Stability |
|---|---|---|---|---|
| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMS-Cl, Imidazole | TBAF, HF, Acetic Acid | Stable to mild acid/base, robust |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base and oxidation/reduction |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ, CAN (Oxidative cleavage) | Stable to acid/base, labile to oxidation |
| Methoxymethyl | MOM | MOM-Cl, DIEA | HCl, TsOH (Acidic hydrolysis) | Stable to base and nucleophiles |
Functional Group Interconversions
Functional group interconversion (FGI) is a key strategy for synthesizing derivatives of this compound that are not directly accessible. This involves converting the hydroxyl groups into other functionalities, which can dramatically alter the compound's electronic properties, reactivity, and potential as a synthetic intermediate.
A primary example of FGI for this compound is its conversion to 2,3-dichloropyrazine (B116531) . Due to the tautomeric equilibrium that favors the 1,4-dihydropyrazine-2,3-dione form, the "hydroxyl" groups can react as part of an amide-like structure. This allows for their replacement by chlorine atoms using chlorinating agents.
Chlorination of this compound: The synthesis of 2,3-dichloropyrazine is a well-documented transformation. It is typically achieved by treating this compound with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Reaction : this compound + POCl₃ → 2,3-Dichloropyrazine
This reaction is significant because 2,3-dichloropyrazine serves as a versatile building block for further derivatization. google.com The chlorine atoms are good leaving groups and can be readily displaced by various nucleophiles. This opens pathways to a wide range of 2,3-disubstituted pyrazines.
Subsequent Derivatizations of 2,3-Dichloropyrazine:
Amination : Reaction with ammonia (B1221849) can selectively replace one chlorine atom to yield 2-amino-3-chloropyrazine. google.com
Alkoxylation : The resulting 2-amino-3-chloropyrazine can be further reacted with an alkali methylate (e.g., sodium methoxide) to produce 2-amino-3-methoxypyrazine. google.com
These transformations highlight how FGI enables access to a diverse library of pyrazine derivatives starting from this compound.
| Starting Material | Reagent | Product | Transformation Type |
|---|---|---|---|
| This compound | Phosphorus oxychloride (POCl₃) | 2,3-Dichloropyrazine | Hydroxyl to Chloro |
| 2,3-Dichloropyrazine | Ammonia (NH₃) | 2-Amino-3-chloropyrazine | Chloro to Amino (Nucleophilic Substitution) |
| 2-Amino-3-chloropyrazine | Sodium Methoxide (NaOMe) | 2-Amino-3-methoxypyrazine | Chloro to Methoxy (Nucleophilic Substitution) |
Hydrogenation Studies of Pyrazines
Hydrogenation is a fundamental chemical transformation that reduces unsaturated bonds. In the context of pyrazine chemistry, hydrogenation of the aromatic ring leads to the corresponding saturated piperazine structure. These studies are crucial for creating non-aromatic analogs, which may possess entirely different biological activities and chemical properties.
The catalytic hydrogenation of pyrazine and its derivatives to form piperazines is a well-established process. The reaction typically requires a metal catalyst and a source of hydrogen, often under elevated pressure.
General Conditions for Pyrazine Hydrogenation:
Catalysts : A variety of hydrogenation catalysts are effective, including Raney nickel, Raney cobalt, platinum(IV) oxide, and supported noble metals like palladium on carbon (Pd/C) or rhodium on a support.
Conditions : The reaction is usually carried out in a solvent like methanol (B129727) or ethanol under a hydrogen gas pressure that can range from atmospheric to several hundred pounds per square inch (psi). google.com
While specific hydrogenation studies on this compound are not extensively detailed in the literature, the general principles of pyrazine reduction can be applied. The presence of the diol/dione functionality would likely influence the reaction conditions and potentially the product outcome. The tautomeric equilibrium between the diol and dione forms means the substrate for hydrogenation could be either the aromatic diol or the non-aromatic dione. Hydrogenation of the C=C double bonds in the dione tautomer would lead to a substituted piperazine-2,3-dione.
| Catalyst | Typical Conditions | Product |
|---|---|---|
| Raney Nickel | H₂ gas, elevated pressure/temperature | Piperazine derivative |
| Palladium on Carbon (Pd/C) | H₂ gas, various pressures, often at room temperature | Piperazine derivative |
| Platinum(IV) Oxide (PtO₂) | H₂ gas, methanol solvent | Piperazine derivative |
| Rhodium (supported) | H₂ gas, elevated pressure | Piperazine derivative |
The derivatization strategies involving protecting groups, functional group interconversions, and hydrogenation collectively provide a powerful toolkit for the chemical manipulation of this compound, enabling its use in broader research and the development of novel functional molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies for Pyrazine 2,3 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of pyrazine-2,3-diol, offering precise information about the hydrogen and carbon skeletons of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental tools for the structural analysis of pyrazines. In the ¹H NMR spectrum of the parent pyrazine (B50134), the protons appear as a singlet, while in substituted pyrazines like this compound, the chemical shifts and coupling constants of the ring protons are crucial for determining the structure. thieme-connect.de The ¹³C NMR spectrum of pyrazine shows a single peak, and substitutions on the ring lead to distinct chemical shifts for each carbon atom, aiding in structural confirmation. thieme-connect.de
For pyrazine derivatives, ¹H NMR chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS) at 0 ppm. rsc.org For instance, the ¹H NMR spectrum of pyrazine itself in CDCl₃ exhibits a singlet at δ 8.59. thieme-connect.de The ¹³C NMR spectrum of pyrazine in the same solvent shows a singlet at δ 145. thieme-connect.de
Detailed ¹H and ¹³C NMR data for various substituted pyrazine derivatives have been reported, providing a reference for the characterization of new compounds. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
|---|---|---|---|
| Pyrazine | 8.59 (s) | 145.0 | CDCl₃ |
| A substituted pyrazine derivative | 7.19-7.42 (m), 5.10 (brs), 3.71 (s), 3.00-3.15 (m), 2.12-2.18 (m), 1.75-1.84 (m), 1.34 (d) | 150.11, 148.00, 140.56, 139.55, 139.38, 137.11, 129.57, 129.53, 128.05, 128.00, 127.87, 126.99, 47.29, 29.24, 29.07, 22.21 | CDCl₃ |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, 'brs' denotes broad singlet. Data is illustrative and specific shifts vary with substitution. thieme-connect.dersc.org
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for resolving complex spectra and establishing connectivity within the this compound molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For substituted pyrazines, COSY spectra can confirm the relative positions of protons on the pyrazine ring and any side chains. mdpi.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. researchgate.netscience.gov This is particularly useful for assigning the ¹³C signals based on the assignments of their attached protons, which are often more easily determined. researchgate.netipb.pt This technique helps to unambiguously assign the carbon signals of the pyrazine ring and any substituents. researchgate.net
These 2D NMR methods are essential for distinguishing between isomers and confirming the precise substitution pattern on the pyrazine ring. ipb.pt
In the synthesis of certain pyrazine derivatives, particularly those involving phosphorus-containing reagents or intermediates, Phosphorus-31 (³¹P) NMR spectroscopy can be a powerful tool. For example, in reactions where phosphines are used as ligands or catalysts, ³¹P NMR can be used to monitor the progress of the reaction and characterize any phosphorus-containing intermediates or products. researchgate.net While not directly applied to this compound itself unless it is part of a larger, phosphorus-containing molecule, it is a relevant technique in the broader context of pyrazine chemistry.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a critical analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. mdpi.com This is a definitive method for confirming the molecular formula of this compound and its derivatives. rsc.org For example, the calculated mass for a protonated molecule [M+H]⁺ can be compared to the experimentally found mass, with a high degree of agreement confirming the proposed formula. rsc.orgmdpi.com
Table 2: Example of HRMS Data for a Pyrazine Derivative
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 190.1339 | 190.1339 |
Data is for an illustrative substituted pyrazine derivative. rsc.org
Vibrational Spectroscopy
The infrared spectra of pyrazine and its derivatives have been studied extensively. core.ac.uk For pyrazine-carboxylic acids, characteristic broad absorption bands are observed around 2450 cm⁻¹ and 1900 cm⁻¹. colab.ws The IR spectrum of a molecule provides a unique "fingerprint" that can be used for identification. For pyrazine derivatives, characteristic bands for C-H, C=N, and C=C stretching and bending vibrations can be observed. The presence of hydroxyl groups in this compound would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
A study on 2,3-dichloropyrazine (B116531) using Fourier transform infrared (FTIR) and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations, provided a detailed assignment of the vibrational bands. researchgate.net Similar methodologies can be applied to this compound to obtain a comprehensive understanding of its vibrational properties.
Table 3: Selected Vibrational Frequencies for Pyrazine and Related Compounds
| Vibrational Mode | Pyrazinamide (FTIR, cm⁻¹) | Pyrazinamide (FT-Raman, cm⁻¹) | General Region for N-H stretch (cm⁻¹) |
|---|---|---|---|
| Ring C-C symmetric stretch | 1478 | 1461 | - |
| Ring C-C asymmetric stretch | 1524 | 1533 | - |
| C-N stretch | 1023 | 1034 | - |
| N-H stretch | - | - | 3220-3500 |
Data for Pyrazinamide, a related pyrazine derivative, is provided for illustrative purposes. niscpr.res.in
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The existence of tautomerism between the diol and dione (B5365651) forms (1,4-dihydropyrazine-2,3-dione) significantly influences the IR spectrum.
Key vibrational modes observed in the IR spectrum help in characterizing the molecule. The O-H stretching vibrations of the hydroxyl groups in the diol tautomer typically appear in the region of 3400-3650 cm⁻¹. libretexts.org The C=O stretching vibrations of the dione tautomer are expected to show strong absorptions. N-H stretching bands, which would be present in the dione form, are typically observed between 3300 and 3500 cm⁻¹, often appearing sharper than O-H bands. libretexts.org
A theoretical study of a related compound, pyrido[2,3-b]this compound, using Density Functional Theory (DFT) predicted various vibrational modes. rjb.ro For instance, a calculated redshift in the N-H stretching mode suggests a weakening of this bond, which can be indicative of proton transfer, a key aspect of tautomerism. science.gov
Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound Tautomers
| Functional Group | Tautomeric Form | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| O-H Stretch | Diol | 3400 - 3650 |
| N-H Stretch | Dione | 3300 - 3500 |
| C=O Stretch | Dione | ~1700 |
| C-H Stretch (Aromatic) | Both | 3000 - 3100 |
Note: The precise positions of these bands can be influenced by factors such as the physical state (solid or solution) and intermolecular interactions like hydrogen bonding.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. Studies on pyrazine and its derivatives have shown that certain vibrational modes can be particularly sensitive to the molecular environment and electronic structure. For instance, in pyrazine, a ring vibration mode around 1020 cm⁻¹ shows shifts depending on its concentration and interaction with surfaces, as observed in Surface-Enhanced Raman Spectroscopy (SERS). nih.gov
For this compound, Raman spectroscopy can help in confirming the pyrazine ring structure and investigating the tautomeric equilibrium. The C-H bending modes and ring breathing vibrations are often Raman active and can provide a fingerprint of the molecule. rsc.org Theoretical calculations on related pyrazine derivatives have been used to assign ring breathing modes, which are characteristic of the heterocyclic core. science.gov
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids. For this compound, single-crystal XRD would unambiguously determine which tautomer (diol or dione) exists in the solid state, or if a mixture is present. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks. mdpi.com
Photoelectron Spectroscopy (e.g., XPS) for Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to investigate the electronic structure and elemental composition of a material. By analyzing the kinetic energy of photoemitted electrons, XPS can determine the binding energies of core-level electrons, which are characteristic of each element and its chemical state.
For this compound, XPS can differentiate between the nitrogen and oxygen atoms in the diol and dione tautomers due to their different chemical environments. For example, the nitrogen in an N-H group (dione form) would have a different binding energy than a nitrogen in a C=N-C environment (diol form). Similarly, the oxygen in a C-OH group would be distinguishable from that in a C=O group. Studies on pyrazine adsorbed on silicon surfaces have demonstrated that XPS can identify different adsorption configurations based on shifts in the C 1s and N 1s core levels. researchgate.net This technique can also provide insights into the highest occupied molecular orbital (HOMO) and the electronic band structure of the molecule. doi.orgacs.org
Chromatographic and Separation Techniques in this compound Analysis
Chromatographic methods are essential for the purification and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly valuable technique.
A reverse-phase (RP) HPLC method has been described for the analysis of the related pyrido[2,3-b]this compound. sielc.com This method uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Such methods are scalable and can be used for preparative separation to isolate impurities. sielc.com The choice of column, such as a Newcrom R1 with low silanol (B1196071) activity, is critical for achieving good separation. sielc.com
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is another powerful tool, especially for analyzing volatile pyrazine derivatives. vt.edu Headspace solid-phase microextraction (HS-SPME) can be used as a sample preparation technique to concentrate volatile analytes from a sample matrix before GC analysis. vt.edu
Advanced Analytical Techniques for Purity and Isomer Identification
The analysis of this compound is complicated by its potential to exist as different tautomers. The identification and quantification of these isomers, as well as any impurities, require advanced analytical approaches.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomerism in solution. mdpi.com By analyzing chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, it is possible to identify the different tautomeric forms present and determine their equilibrium ratio under various conditions (e.g., solvent, temperature). mdpi.com
Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC or GC, is crucial for confirming the molecular weight of this compound and identifying impurities. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps in confirming the elemental composition. researchgate.net
Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental techniques. DFT calculations can predict the relative stabilities of different tautomers and help in the interpretation of spectroscopic data (IR, Raman, NMR), thus aiding in the structural elucidation and identification of isomers. rjb.romdpi.com
Computational Chemistry and Theoretical Investigations of Pyrazine 2,3 Diol
Quantum Chemical Calculations
Quantum chemical calculations have proven to be invaluable tools for understanding the molecular structure, electronic properties, and reactivity of pyrazine-2,3-diol and its derivatives. These computational methods provide insights that complement experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the context of this compound and related compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to determine optimized molecular geometries and analyze electronic characteristics. rjb.roresearchgate.net
A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjb.ro The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and stability of a molecule. vulcanchem.com A smaller energy gap generally indicates higher reactivity. vulcanchem.com
Theoretical investigations on pyrido(2,3-b)this compound, a structurally related compound, have shown that DFT calculations can effectively predict its electronic properties. rjb.ro These studies calculate parameters such as the HOMO-LUMO energy gap and molecular electrostatic potential (MESP) to understand the molecule's reactivity and potential for biological activity. rjb.ro For instance, the MESP map helps in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. science.gov
Global reactivity descriptors derived from DFT calculations have been correlated with the biological activities of pyrazine (B50134) derivatives. vulcanchem.com Lower HOMO-LUMO gap values are often associated with lower hardness and higher softness, which can influence how a molecule interacts with biological targets. vulcanchem.com
Table 1: Calculated Electronic Properties of a Pyrido[2,3-b]pyrazine (B189457) Derivative
| Property | Value |
| HOMO-LUMO Gap (Egap) | 3.444 eV |
| Hardness (η) | 1.722 eV |
| Softness (S) | 0.290 eV⁻¹ |
This table presents example data for a related derivative to illustrate the types of parameters obtained from DFT calculations. vulcanchem.com
Ab Initio Methods
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset (MP) perturbation theory, and Configuration Interaction (CI) are examples of ab initio calculations. mdpi.com
These methods have been applied to study various aspects of heterocyclic compounds, including tautomerism and the effects of substituents on molecular properties. mdpi.com For instance, ab initio MP2/6-311++G** calculations have been used to evaluate how different substituents on pyrazole (B372694) rings influence tautomeric equilibria. mdpi.com Such studies have shown that electron-donating groups and electron-withdrawing groups can favor different tautomeric forms. mdpi.com While computationally more demanding than DFT, ab initio methods can offer more precise results for certain properties and are crucial for benchmarking other computational approaches. mdpi.comacs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is particularly useful for understanding the dynamic behavior of molecules and their interactions with their environment, such as in a solvent or when bound to a biological target. f1000research.com
MD simulations have been employed to investigate the stability of ligand-protein complexes involving pyrazine derivatives. f1000research.com For example, in a study of nicastrin inhibitors, MD simulations were used to assess the stability of docked compounds, including a dihydro pyrido[1,2-a] this compound derivative, within the binding site. f1000research.com By analyzing parameters like the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (RoG) over the simulation time (e.g., 50 ns), researchers can confirm the stability of the interactions observed in docking studies. f1000research.com
In another application, MD simulations were used to explore the aggregation behavior and luminescence properties of a polyurethane-pyrazine (PUP) derivative synthesized from this compound. nih.gov The simulations, by calculating the radial distribution function g(r), revealed important inter- and intrachain interactions that contribute to the material's properties. nih.gov
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict spectroscopic properties, which can then be validated against experimental data. This synergy between theory and experiment is crucial for confirming molecular structures and understanding vibrational modes.
Theoretical vibrational analysis using DFT methods, such as with the B3LYP/6-311G(d,p) basis set, has been performed on compounds like pyrido(2,3-b)this compound. rjb.rovulcanchem.com The calculated vibrational frequencies often show excellent correlation with experimental frequencies obtained from FT-IR and FT-Raman spectroscopy. rjb.roresearchgate.net For pyrido(2,3-b)this compound, a correlation factor (R²) of 0.999 was reported between the experimental and theoretical vibrational frequencies, validating the computational approach. rjb.rovulcanchem.com Such analyses provide a detailed assignment of vibrational modes and enhance the understanding of the molecule's structural dynamics. rjb.ro
Electronic spectra can also be predicted. For instance, studies on copper(II) complexes with pyrazine-2,3-dicarboxylic acid have used electronic spectra to propose pseudooctahedral structures. chempap.org
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry plays a significant role in elucidating reaction mechanisms and analyzing the transition states of chemical reactions involving pyrazine derivatives. These studies provide insights into the formation of these compounds.
For example, a plausible reaction mechanism for the synthesis of pyrazine-(2,3)-diones has been proposed, starting from C4-monosubstituted 1,2-diaza-1,3-dienes (DDs) and involving a sequential three-component reaction. researchgate.net Computational studies can be used to model the energy profiles of such reaction pathways, identifying intermediates and calculating activation barriers for transition states.
The formation of pyrazines through the Maillard reaction is a complex process with multiple pathways. nih.gov Computational modeling can help to evaluate the importance of different reaction mechanisms, such as the incorporation of Strecker aldehydes or aldol (B89426) condensation products into an intermediate dihydropyrazine (B8608421). nih.gov
Furthermore, theoretical calculations have been used to study proton transfer reactions in azole compounds, which are structurally related to pyrazines. mdpi.com Methods like DFT and ab initio calculations can model the kinetics of proton transfer, including the role of solvent molecules in aiding the process. mdpi.com
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity.
For pyrazine derivatives, SAR studies have been conducted to develop potent inhibitors for various biological targets. For instance, preliminary SAR studies on vulcanchem.commdpi.comf1000research.comoxadiazolo[3,4-b]pyrazine-5,6-diamine derivatives as mitochondrial uncouplers revealed that the oxadiazole, pyrazine, and aniline (B41778) moieties were all essential for activity. nih.gov These studies often involve synthesizing and testing a series of analogs with systematic modifications to identify key structural features.
Molecular modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis, has been used to rationalize the observed SAR for pyrazine-pyridine biheteroaryls as VEGFR-2 inhibitors. nih.gov In other research, molecular docking simulations of pyrazolo[3,4-d]pyrimidine derivatives into the active site of CDK2 confirmed that a good fit, involving essential hydrogen bonding, correlated with their inhibitory activity. rsc.org In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are also often part of this modeling process to predict the pharmacokinetic properties of the designed compounds. rsc.org
In Silico Toxicity and Environmental Impact Assessment
Computational toxicology and environmental impact assessments for this compound are still emerging fields of study. However, preliminary in silico evaluations of related pyrazine derivatives offer some predictive insights.
In silico studies on various pyrazine derivatives suggest that while many exhibit low toxicity profiles, some have the potential for adverse effects. For instance, a study on cigarette smoke components, including pyrazine, indicated that at high concentrations, these compounds could be cytotoxic to both normal and cancerous human lung cells. nih.gov Furthermore, exposure to pyrazine and its derivatives has been shown to induce oxidative stress in these cell lines. nih.gov Another in silico evaluation of 2-pyrazoline (B94618) carboxamide derivatives, while not this compound itself, demonstrated that these related compounds could possess good drug-like properties and low toxicity profiles. mdpi.com
The environmental fate of pyrazine derivatives has also been a subject of computational investigation. For certain pyrazine compounds used as flavourings, the predicted environmental concentration for soil (PECsoil) was calculated to be above the threshold that triggers a more detailed environmental risk assessment. researchgate.netnih.gov However, for these specific compounds, the ratio of the predicted environmental concentration to the predicted no-effect concentration (PEC/PNEC) for both soil and surface water was less than 1, suggesting no significant risk to the terrestrial and freshwater compartments under the assessed conditions. nih.gov The half-life (DT50) of various pyrazine derivatives has been calculated using computational models to estimate their persistence in the environment. nih.gov It is important to note that these studies did not specifically include this compound, and therefore, dedicated in silico assessments are required for a precise understanding of its environmental impact.
Table 1: In Silico Toxicity and Environmental Data for Selected Pyrazine Derivatives
| Compound/Derivative Class | In Silico Finding | Reference |
| Pyrazine | Cytotoxic at high concentrations to human lung cells; induces oxidative stress. | nih.gov |
| 2-Pyrazoline Carboxamide Derivatives | Good drug-like properties and low toxicity profiles predicted. | mdpi.com |
| Various Flavoring Pyrazines | PECsoil above trigger value, but PEC/PNEC ratio < 1 for soil and water. | researchgate.netnih.gov |
Electrostatic Potential Mapping and Molecular Conformation Studies
Computational chemistry provides powerful tools to visualize and understand the molecular properties of this compound, such as its electrostatic potential and conformational possibilities.
Molecular electrostatic potential (MEP) mapping is a technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netacgpubs.org The MEP map visualizes the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas representing regions of low electron density (positive potential). researchgate.netresearchgate.net For the pyrazine ring system in general, the nitrogen atoms typically exhibit a negative electrostatic potential, making them potential sites for electrophilic attack, while the regions above the carbon atoms can be electron-deficient. researchgate.netmdpi.com In a study of a polyurethane-pyrazine (PUP) derivative synthesized from this compound, the oxygen atoms acted as electron donors, and electrons were delocalized towards the electron-deficient pyrazine unit. nih.gov This delocalization of electrons can be intuitively understood from the molecular electrostatic potential diagram. nih.gov
Molecular conformation studies, often performed using techniques like Density Functional Theory (DFT), help to determine the most stable three-dimensional arrangement of atoms in a molecule. jcsp.org.pk The conformation of a molecule can significantly influence its physical and biological properties. For pyrazine derivatives, computational studies have been used to optimize their geometry and understand their structural dynamics. rjb.rovulcanchem.com For example, in the aforementioned PUP derivative containing this compound, the extended delocalization of electrons promotes the overlap of electron clouds, leading to rigid conformations due to restricted intramolecular motion. nih.gov Conformational analysis of related heterocyclic systems has also been investigated using low-temperature NMR and nOe experiments, revealing equilibrium mixtures of different conformers in solution. researchgate.net While specific conformational studies solely on this compound are not extensively detailed in the provided results, the principles from related compounds suggest that it likely exists in specific preferred conformations governed by its electronic structure and substituent groups.
Coordination Chemistry of Pyrazine 2,3 Diol and Its Ligand Architectures
Pyrazine-2,3-diol as a Chelating Ligand
This compound can function as a chelating ligand, binding to metal centers through different coordination modes. The specific mode is largely dependent on the tautomeric form present and the deprotonation state. The compound can exist as the 2,3-pyrazinediol or the 2,3-pyrazinedione form mdpi.com.
In its deprotonated state, known as pyrazinediolato, it can act as a bidentate ligand. For instance, it has been incorporated into lithium borate complexes, where it serves as a dianionic bidentate O,O'-chelating ligand nih.gov. This coordination involves the two oxygen atoms, forming a stable chelate ring with the central metal atom.
Alternatively, the dione (B5365651) tautomer, upon deprotonation, can also engage in complex formation. A derivative, 2,3-pyrazinedione-5,6-dicarbonitrile, coordinates to zinc(II) ions through its deprotonated nitrogen and adjacent carbonyl oxygen atoms, acting as an N,O-bidentate ligand mdpi.com. This versatility allows for the construction of diverse molecular architectures.
Formation of Metal Complexes and Coordination Polymers
The ability of this compound and its derivatives to act as bridging or chelating ligands facilitates the formation of both discrete metal complexes and extended coordination polymers.
The synthesis of metal complexes involving this ligand has been achieved under various conditions.
Lithium Borate Complexes : New lithium borates incorporating the pyrazinediolato(2-) ligand have been synthesized. In these complexes, the this compound acts as a dianionic ligand, coordinating to the boron center nih.gov.
Zinc(II) Coordination Polymer : A one-dimensional coordination polymer, {[Zn(CN₂pyzdione)₂(pyz)][Zn(H₂O)₆]·4H₂O}n, was synthesized using a derivative, 2,3-pyrazinedione-5,6-dicarbonitrile (H₂CN₂pyzdione), with zinc(II) ions and pyrazine (B50134) as a co-ligand. The structure consists of anionic chains of [Zn(CN₂pyzdione)₂(pyz)]²⁻, where the pyrazinedione derivative acts as an N,O-bidentate ligand mdpi.com. The zinc center in the polymer chain is coordinated to two nitrogen atoms from two different pyrazine bridging ligands and two N,O-bidentate CN₂pyzdione²⁻ ligands, resulting in a distorted octahedral geometry mdpi.com.
Below is a table summarizing selected bond lengths for the zinc(II) coordination polymer.
| Bond | Length (Å) |
| Zn1–O1 | 2.0679(12) |
| Zn1–N2 | 2.1121(14) |
| Zn1–N3 | 2.1930(13) |
| Zn1–N4 | 2.2139(13) |
Data sourced from a study on a noncentrosymmetric supramolecular assembly of a pyrazinedione derivative mdpi.com.
Pyrazine and its derivatives are widely used as linkers in the design of coordination polymers and Metal-Organic Frameworks (MOFs) due to their rigidity and ability to bridge metal centers. While the use of this compound itself in MOF construction is not extensively documented, its derivatives demonstrate the potential for creating such architectures.
In the zinc(II) complex mentioned previously, the pyrazinedione derivative, in conjunction with a pyrazine co-ligand, forms 1D polymeric chains mdpi.com. These chains then self-assemble into higher-dimensional structures through non-covalent interactions. The design principles used in creating MOFs with other pyrazine-based linkers, such as controlling pore size and functionality, could theoretically be applied to this compound to create novel porous materials nih.govrsc.org. The functional hydroxyl groups of the diol could introduce hydrophilicity or serve as sites for post-synthetic modification.
Supramolecular Assemblies and Hydrogen Bonding Networks
Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in the crystal engineering of this compound-based coordination compounds. These interactions direct the self-assembly of individual complexes or polymer chains into well-defined, higher-dimensional supramolecular architectures.
In the crystal structure of the zinc(II) coordination polymer with a pyrazinedione derivative, the 1D anionic chains [Zn(CN₂pyzdione)₂(pyz)]²⁻ are organized into layers. These layers are separated by cationic [Zn(H₂O)₆]²⁺ units and lattice water molecules, which form extensive hydrogen-bonding networks mdpi.com. These hydrogen bonds, along with π–π stacking and electrostatic interactions between the anionic and cationic components, consolidate the structure into a robust 3D supramolecular framework mdpi.com. The interplay of coordination bonds and these weaker interactions is fundamental to the formation of the final crystal structure.
Chirality in Pyrazine-Derived Coordination Compounds
While this compound is an achiral molecule, it can be incorporated into chiral coordination compounds. Chirality can be induced in several ways, such as through the use of chiral co-ligands or by the spontaneous resolution of a chiral crystal structure from achiral components.
For instance, the zinc(II) coordination polymer formed with a pyrazinedione derivative crystallizes in a chiral, noncentrosymmetric space group (C2) mdpi.com. This structural chirality arises from the specific arrangement of the achiral building blocks in the crystal lattice. In other work, chiral pyrazine-based ligands have been synthesized by attaching chiral auxiliaries, such as those derived from camphor, to the pyrazine core. These ligands have been used to create chiral metal complexes with copper(II) and zinc(II), demonstrating that the pyrazine scaffold is a suitable platform for designing chiral coordination compounds researchgate.net.
Applications of Pyrazine-Coordination Compounds in Catalysis
The application of this compound-based complexes in catalysis is a developing area of research. Generally, pyrazine-containing ligands have been explored for their potential in catalysis due to the electronic properties of the pyrazine ring and its ability to stabilize various metal oxidation states.
Pyrazine-based pincer ligands, for example, have been used to synthesize iron complexes that are active catalysts for the hydrogenation of carbon dioxide nih.gov. The pyrazine core in these ligands can participate in metal-ligand cooperation, where the aromaticity of the ring changes during the catalytic cycle, facilitating substrate activation. This suggests that appropriately designed complexes of this compound could also exhibit catalytic activity, with the hydroxyl groups potentially influencing reactivity or substrate selectivity.
Advanced Applications and Functional Materials Derived from Pyrazine 2,3 Diol
Biomedical Research Applications
The inherent chemical properties of the pyrazine (B50134) ring system, particularly when substituted with hydroxyl groups as in Pyrazine-2,3-diol, make it a valuable starting point for creating compounds with specific biological activities. Researchers have leveraged this scaffold to explore treatments for a range of diseases by studying how its derivatives interact with biological targets.
Mechanistic Studies of Biological Activity
The core structure of this compound is integral to the synthesis of compounds designed to interact with specific biological molecules and pathways. These interactions are fundamental to understanding and potentially treating complex diseases.
Derivatives of this compound have shown potential in the development of anticancer agents, primarily through the mechanism of kinase inhibition. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Furo[3,4-b]pyrazine-5,7-dione, which can be chemically reduced to this compound, is used as a precursor to synthesize novel anticancer agents. Studies have indicated that derivatives of this precursor exhibit cytotoxic effects against various cancer cell lines by inhibiting specific kinases essential for cancer progression.
In a different approach, an amphiphilic polyurethane (PUP) was synthesized using this compound. This material was used to form nanoparticles and tested on 4T1 breast cancer cells for bioimaging purposes, indicating its utility in cancer-related research. acs.org
Furthermore, a derivative, dihydro pyrido[1,2-a]this compound, has been identified in the context of developing gamma-secretase inhibitors for breast cancer therapy. 164.92.93f1000research.com Gamma-secretase is a multi-protein complex involved in the Notch signaling pathway, which is often dysregulated in cancer.
Table 1: Research on this compound Derivatives in Anticancer Studies
| Derivative/Application | Research Focus | Cell Line(s) | Potential Mechanism |
| Furo[3,4-b]pyrazine-5,7-dione derivatives | Anticancer agent synthesis | Various cancer cell lines | Kinase Inhibition |
| Amphiphilic Polyurethane (PUP) containing this compound | Bioimaging | 4T1 breast cancer cells | Cellular uptake for imaging |
| Dihydro pyrido[1,2-a]this compound | Gamma-secretase inhibitor | Breast cancer | Modulation of Notch signaling |
While the broader class of pyrazine compounds, such as the well-known drug Pyrazinamide, are cornerstones of antimycobacterial therapy, specific research detailing the antimycobacterial action of this compound itself is not extensively documented in the reviewed literature. The activity of pyrazine derivatives in this area typically involves the inhibition of essential enzymes in mycobacteria.
Similar to the antimycobacterial context, while various pyrazine derivatives have been investigated for antiviral properties, direct studies on the antiviral effects of this compound are not prominent in the available scientific literature.
The this compound scaffold is relevant in the design of molecules that act as enzyme inhibitors or receptor antagonists.
In the field of cancer research, dihydro pyrido[1,2-a]this compound has been studied as a component of potential gamma-secretase inhibitors. 164.92.93f1000research.com The inhibition of this enzyme complex is a therapeutic strategy for cancers where the Notch pathway is overactive.
In a separate context, patent literature indicates that pyrazine derivatives are explored as A2B adenosine (B11128) receptor antagonists, which could be useful in treating conditions like asthma. thieme-connect.de While this does not directly name this compound, it highlights the potential of the pyrazine core in receptor antagonism.
A theoretical study of Pyrido(2,3-b)this compound suggests its potential biological activity, which may include interactions with enzymes or receptors. researchgate.net
Table 2: Enzyme and Receptor Targets for this compound Derivatives
| Derivative/Scaffold | Target | Therapeutic Area |
| Dihydro pyrido[1,2-a]this compound | Gamma-secretase | Cancer |
| Pyrazine derivatives | A2B adenosine receptor | Asthma |
| Pyrido(2,3-b)this compound | Biological activity (theoretical) | Not specified |
The ability of this compound derivatives to modulate biological pathways is a key area of research.
The modulation of the Notch signaling pathway through gamma-secretase inhibition by a dihydro pyrido[1,2-a]this compound derivative is a prime example of pathway modulation in cancer therapy. 164.92.93f1000research.com
Additionally, patent filings have described this compound as a modulator of toll-like receptors (TLRs). google.com TLRs are a class of proteins that play a crucial role in the innate immune system, and their modulation can have significant effects on immune responses.
A study focused on inhibitors of the bacterial Type III secretion system (T3SS), a virulence mechanism in many pathogenic bacteria, listed this compound among compounds screened, indicating its consideration for modulating pathways related to bacterial pathogenesis. vcu.edu
Materials Science and Engineering
In materials science, the pyrazine ring is incorporated into polymers to impart specific thermal, electronic, and optical properties. acs.orgacs.org Its aromaticity, which is comparable to that of benzene, combined with the functionality of its two nitrogen atoms, makes it an attractive building block for new high-performance materials. acs.orgresearchgate.net
The incorporation of pyrazine units into polymer backbones has been systematically investigated to create new classes of materials. acs.orgacs.org A significant area of this research has been the development of novel biobased pyrazine-containing polyesters. acs.orgacs.orgresearchgate.netbbeu.org These materials are synthesized via a two-step melt transesterification-polycondensation procedure, using biobased pyrazine diacids as monomers and various diols. acs.orgacs.org
While these studies used pyrazine dicarboxylic acids rather than this compound, they establish the principle and advantages of incorporating the pyrazine ring into polyester (B1180765) chains. The resulting polymers exhibit a range of properties, from amorphous to semi-crystalline, with molecular weights suitable for various applications. acs.orgacs.org The BIOPYRANIA project, for example, aims to leverage such pyrazine-based polymers to develop lightweight, high-performance materials for the automotive and green hydrogen sectors. bbeu.org
A direct application of a pyrazine diol in polymerization is the synthesis of the polyurethane-pyrazine (PUP) material from this compound, demonstrating its utility as a monomer in addition polymerization to create functional polymers. nih.govgoogle.com
| Diacid Monomer | Diol Used | Resulting Polymer Mn ( g/mol ) | Dispersity (Đ) |
| DMDPP | 1,4-butanediol (C4) | 26,000 | 2.1 |
| DMDPP | 1,6-hexanediol (C6) | 20,400 | 2.2 |
| DMDPP | 1,10-decanediol (C10) | 34,700 | 2.2 |
| DPP | 1,4-butanediol (C4) | 20,400 | 2.3 |
| DPP | 1,6-hexanediol (C6) | 12,300 | 2.2 |
| DPP | 1,10-decanediol (C10) | 21,300 | 2.0 |
| Table 2: Selected properties of biobased polyesters synthesized from pyrazine diacid monomers (DMDPP and DPP) and various aliphatic diols. Data sourced from ACS Sustainable Chemistry & Engineering. acs.orgacs.org |
This compound and its derivatives are at the forefront of research into new luminescent and optical materials. A comprehensive theoretical study of Pyrido(2,3-b)this compound, a closely related fused-ring structure, was conducted using Density Functional Theory (DFT) to analyze its electronic structure and optical properties, indicating the fundamental interest in the optical behavior of such scaffolds. rjb.ro
The previously mentioned PUP polymer, synthesized directly from this compound, is a prime example of a new luminescent material with excitation-dependent colorful luminescence. acs.org Beyond this, the broader family of pyrazine derivatives has shown significant promise. By systematically tuning the molecular structure of a pyrido[2,3-b]pyrazine (B189457) core, researchers have created a versatile family of fluorescent materials with emissions spanning the entire visible spectrum, from blue to red, for use in high-performance Organic Light-Emitting Diodes (OLEDs). rsc.org
Other research has focused on creating liquid pyrazine dyes by attaching long alkyl chains to a 2,5-diamino-3,6-dicyanopyrazine core. nii.ac.jp These liquid dyes exhibit relatively high fluorescence quantum yields in their neat liquid state, a unique property with potential for flexible optoelectronic devices. nii.ac.jp The nonlinear optical (NLO) properties of various Λ-shaped and X-shaped pyrazine derivatives are also being investigated, which could lead to applications in photonics and other advanced technologies. upce.czrsc.org
| Derivative (Alkyl Chain) | State at RT | Absorption λmax (nm, neat) | Fluorescence λmax (nm, neat) | Fluorescence Quantum Yield (Φf, neat) |
| Butyl | Liquid | 517 | 600 | 0.04 |
| Pentyl | Liquid | 517 | 600 | 0.08 |
| Hexyl | Liquid | 517 | 600 | 0.17 |
| Heptyl | Liquid | 517 | 600 | 0.29 |
| Octyl | Liquid | 517 | 600 | 0.44 |
| Dodecyl | Liquid | 517 | 600 | 0.59 |
| Table 3: Optical properties of 2,5-bis(dialkylamino)-3,6-dicyanopyrazine derivatives in the neat state at room temperature. Data sourced from Dyes and Pigments. nii.ac.jp |
Pyrazine and its derivatives have been identified as effective corrosion inhibitors, particularly for protecting steel in acidic environments. researchgate.netcetjournal.itmrforum.com The inhibitory action is attributed to the presence of nitrogen atoms in the pyrazine ring, which can coordinate with metal ions and adsorb onto the metal surface, forming a protective layer that suppresses both anodic and cathodic electrochemical processes. researchgate.netcetjournal.itresearchgate.net
A study directly relevant to this compound investigated the performance of diethyl pyrazine-2,3-dicarboxylate, an ester derivative. researchgate.netgoogle.com This compound was evaluated as a corrosion inhibitor for steel in a 0.5M H₂SO₄ solution. The results showed that the inhibition efficiency increased with the concentration of the pyrazine derivative, reaching a maximum of 82% at a concentration of 10⁻² M. researchgate.net Potentiodynamic polarization measurements revealed that the compound acts primarily as a cathodic inhibitor. researchgate.net The adsorption of the inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm model. researchgate.netgoogle.com This research demonstrates the potential of scaffolds derived from this compound to be functionalized into effective anti-corrosion agents. googleapis.comgoogleapis.com
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
| 10⁻² | 82 |
| 10⁻³ | 73 |
| 10⁻⁴ | 64 |
| 10⁻⁵ | 51 |
| 10⁻⁶ | 39 |
| Table 4: Inhibition efficiency of diethyl pyrazine-2,3-dicarboxylate on steel in 0.5M H₂SO₄ solution at various concentrations. Data sourced from a study on pyrazine derivatives as corrosion inhibitors. researchgate.net |
Electronic Materials (e.g., FETs)
While this compound itself is not typically the primary active component in electronic devices, its derivatives are gaining attention as crucial components in the development of organic electronic materials. The electron-deficient nature of the pyrazine ring makes it a valuable moiety for creating n-type and ambipolar organic semiconductors, which are essential for the fabrication of complementary logic circuits in organic field-effect transistors (OFETs).
Research into pyrazine-containing compounds has highlighted their potential as electron-transporting materials. For instance, novel silylethynylated N-heteropentacenes that incorporate three adjacent pyrazine rings at the core of a pentacene (B32325) structure have been reported to exhibit exceptionally low lowest unoccupied molecular orbital (LUMO) energy levels. This characteristic is a key indicator of efficient electron injection and transport. Although specific device performance data for this compound-based FETs is not extensively documented, the broader class of pyrazine derivatives shows significant promise.
The synthesis of various tetra aryl pyrazine derivatives has been explored for their potential application as electron transfer materials in OFETs. Furthermore, long nitrogen-doped nanoribbons, which can be conceptualized as extended pyrazine-based structures, have been investigated as semiconductors for thin-film transistor (TFT) devices.
A study on dihydro-tetraaza-acenes, which contain both pyrazine and dihydropyrazine (B8608421) groups, revealed that the introduction of these nitrogen-containing rings systematically alters the electronic properties of the parent oligoacenes. Specifically, the ionization potential (IP) increases, and the electron affinity (EA) decreases, which can be beneficial for creating stable n-type materials. acs.org The computed electronic properties of these derivatives underscore the role of the pyrazine moiety in tuning the frontier molecular orbital energies, a critical aspect in the design of organic semiconductors.
Table 1: Calculated Electronic Properties of Dihydro-tetraaza-acene (DHTAn) Derivatives
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Dipole Moment (Debye) |
| DHTA5 | ~6.6 | ~-0.5 | 3.49 |
| DHTA6 | ~6.6 | Not specified | 3.84 |
| DHTA7 | ~6.6 | Not specified | 3.21 |
| Data sourced from theoretical calculations on dihydro-tetraaza-acenes containing pyrazine and dihydropyrazine units, indicating the influence of these groups on electronic properties relevant to semiconductor applications. acs.org |
Self-Assembly of this compound Derivatives in Materials Science
The ability of molecules to spontaneously organize into well-defined, ordered structures—a process known as self-assembly—is a cornerstone of modern materials science. This compound, and its tautomeric form, 2,3-pyrazinedione, are excellent candidates for directed self-assembly due to the presence of both hydrogen bond donors (the hydroxyl or N-H groups) and acceptors (the nitrogen atoms in the pyrazine ring and the carbonyl groups). These interactions drive the formation of supramolecular structures with potential applications in nanotechnology and functional materials.
A notable example involves the in-situ self-assembly of coordination polymers using a derivative of pyrazinedione. In one study, 1,4-dihydro-5,6-dicyano-2,3-pyrazinedione (H2CN2pyzdione) was reacted with metal acetates and pyrazine to form one-dimensional chains of [M(CN2pyzdione)2(pyz)]2– (where M = Zn or Co). These chains are linked into a three-dimensional supramolecular structure through multiple O–H···O hydrogen-bonding interactions with hydrated metal ions and interstitial water molecules. mdpi.com The primary driving forces for this assembly are the hydrogen bonds between the coordinated water molecules (donors) and the oxygen atoms of the pyrazinedione ligands (acceptors). mdpi.com
Another innovative application of self-assembly involving a this compound derivative is the creation of an amphiphilic polyurethane-pyrazine (PUP) polymer. This polymer was synthesized through the addition polymerization of this compound, trimethylhexamethylene diisocyanate, and poly(ethylene glycol) monomethyl ether. mdpi.com The resulting amphiphilic nature of the PUP derivative allows it to self-assemble into fluorescent nanoparticles (PUP NPs) in an aqueous solution through hydrophilic/hydrophobic interactions. These nanoparticles exhibit cluster-induced emission, a phenomenon where aggregation enhances luminescence. mdpi.com
The self-assembly of pyrazine derivatives is not limited to coordination polymers and nanoparticles. The fundamental hydrogen bonding motifs of pyrazine with diol compounds have been studied to understand the formation of supramolecular structures. For example, co-crystallization of pyrazine with oligosiloxanediols leads to the formation of chain-of-rings structures, where the diol molecules form dimers via O-H···O hydrogen bonds, and these dimers are then linked to the pyrazine units through O-H···N hydrogen bonds. nih.gov
Table 2: Examples of Self-Assembled Structures from this compound Derivatives
| Derivative | Self-Assembly Driving Force(s) | Resulting Supramolecular Structure | Potential Application | Reference |
| 1,4-dihydro-5,6-dicyano-2,3-pyrazinedione | Hydrogen bonding (O–H···O), π-π stacking, electrostatic interactions | 3D supramolecular network of 1D coordination polymer chains | Chiral materials, optical materials | mdpi.com |
| Polyurethane-pyrazine (PUP) from this compound | Hydrophilic/hydrophobic interactions, noncovalent interactions | Fluorescent nanoparticles (PUP NPs) | Bioimaging, luminescent materials | mdpi.com |
| Pyrazine with oligosiloxanediols | Hydrogen bonding (O-H···O and O-H···N) | Chain-of-rings supramolecular structures | Crystal engineering, supramolecular chemistry | nih.gov |
Future Directions and Emerging Research Avenues for Pyrazine 2,3 Diol
Novel Synthetic Methodologies and Green Chemistry Enhancements
While traditional synthesis methods for pyrazines exist, future research is pivoting towards more efficient, environmentally benign, and atom-economical routes. The development of green chemistry approaches for Pyrazine-2,3-diol and its derivatives is a primary focus, aiming to reduce waste, avoid harsh conditions, and utilize sustainable resources. tandfonline.comtandfonline.com
The use of novel catalytic systems is also a key research area. Earth-abundant metal catalysts, such as those based on manganese, are being explored for the dehydrogenative coupling of amino alcohols or diols and diamines, which produce only hydrogen and water as byproducts. nih.gov Furthermore, biocatalysts, like onion extract, have demonstrated potential in catalyzing pyrazine (B50134) synthesis at room temperature with high yields and operational simplicity. ajgreenchem.com Microwave-assisted synthesis, a technique that often leads to shorter reaction times and higher yields, also presents a viable green alternative to conventional heating for producing pyrazine derivatives. researchgate.net
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| One-Pot Condensation | Direct reaction of diamines and diketones at room temperature. | Simplified procedure, reduced waste, high efficiency. | tandfonline.com |
| Chemo-enzymatic Synthesis | Utilizes transaminases (ATAs) for amination in aqueous solution. | High selectivity, mild reaction conditions, environmentally friendly. | nih.govd-nb.info |
| Dehydrogenative Coupling | Manganese-based pincer complexes as catalysts. | Atom-economical (H₂ and H₂O byproducts), sustainable catalyst. | nih.gov |
| Biocatalysis | Use of plant extracts (e.g., onion extract) as catalysts. | Readily available, inexpensive, non-toxic catalyst, mild conditions. | ajgreenchem.com |
| Microwave-Assisted Synthesis | Application of microwave irradiation as an energy source. | Rapid reaction rates, increased yields, prevention of by-products. | researchgate.net |
Exploration of Advanced Spectroscopic Techniques for In Situ Monitoring
To optimize novel synthetic routes and gain deeper mechanistic insights, the use of advanced spectroscopic techniques for real-time, in situ monitoring is crucial. Such techniques allow researchers to track the concentrations of reactants, intermediates, and products throughout a reaction, leading to a better understanding of kinetics and reaction pathways. researchgate.netacs.org
Future studies on this compound could greatly benefit from techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) and online High-Performance Liquid Chromatography (HPLC). acs.org These methods can provide quantitative, time-course data on the formation of this compound from its precursors. For reactions involving solid-state materials or heterogeneous catalysts, in situ Powder X-ray Diffraction (PXRD) can monitor structural changes during the reaction, such as the intercalation of pyrazine molecules into metal-organic frameworks (MOFs). researchgate.net Combining experimental spectroscopic data (FT-IR, Raman, NMR) with simulated spectra from computational models can further validate structural assignments and enhance the understanding of the molecule's dynamics. researchgate.net
Deeper Computational Modeling of Complex Systems
Theoretical and computational chemistry offers powerful tools to predict the properties and behavior of this compound without the need for extensive empirical experimentation. Density Functional Theory (DFT) has proven particularly effective for studying related pyrazine systems. mdpi.comnih.gov
Future computational work should focus on several key areas. Firstly, DFT calculations can be used to thoroughly investigate the tautomeric equilibrium between the diol and dione (B5365651) forms of the molecule, predicting their relative stabilities in various solvent environments. Secondly, modeling can predict key electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are essential for designing materials for organic electronics. nih.gov For instance, theoretical studies on pyrido[2,3-b]this compound have shown an excellent correlation between calculated and experimental vibrational frequencies, validating the computational approach for this class of compounds. vulcanchem.com Such models can also predict redox potentials, electron transfer pathways, and nonlinear optical (NLO) properties, guiding the synthesis of derivatives for specific applications in materials science and medicinal chemistry. researchgate.net
| Computational Method | Research Application | Predicted Properties | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Structural and Vibrational Analysis | Optimized geometries, tautomer stability, IR/Raman spectra. | nih.govvulcanchem.com |
| DFT / Time-Dependent DFT (TD-DFT) | Electronic and Optical Properties | HOMO/LUMO energies, band gap, UV-Vis spectra, NLO properties. | researchgate.netrsc.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interactions | Analysis of hydrogen bonding and other non-covalent interactions. | mdpi.com |
| Molecular Docking | Biological Target Identification | Binding affinities and interaction modes with proteins (enzymes, receptors). | vulcanchem.comnih.gov |
Expanding the Scope of Biological Target Identification and Validation
Pyrazine derivatives are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.airesearchgate.nettaylorandfrancis.com However, the specific biological targets of this compound remain largely unexplored. Future research should aim to systematically identify and validate its potential interactions with biologically relevant macromolecules.
High-throughput screening (HTS) of this compound and its derivatives against diverse libraries of enzymes, receptors, and other proteins could reveal novel biological activities. This can be complemented by in silico molecular docking studies to predict binding affinities and guide the design of more potent and selective analogues. vulcanchem.comucl.ac.uk Given the activities of related compounds like pyrido[2,3-b]pyrazine (B189457) derivatives, promising areas of investigation include kinases, pro-inflammatory cytokine pathways, and microbial enzymes. vulcanchem.com The identification of specific biological targets would pave the way for its development as a lead compound in medicinal chemistry. ontosight.ai
Development of Smart Materials with Tunable Properties
The unique electronic and structural features of this compound make it an attractive building block for the development of "smart" materials with tunable properties. The electron-deficient pyrazine ring can act as an acceptor unit in donor-acceptor (D-A) systems, allowing for the tuning of optoelectronic properties like emission color and electrochemical band gaps. rsc.orgnih.gov
A significant emerging application is the incorporation of this compound into polymer backbones. In a recent study, this compound was used to synthesize an amphiphilic polyurethane. nih.gov This material demonstrated aggregation-induced emission (AIE) and excitation-dependent emission, making it suitable for applications in multichannel bioimaging. nih.gov The ability of the diol/dione functional groups to participate in hydrogen bonding and polymerization reactions opens the door to creating a variety of functional polymers, such as stimuli-responsive hydrogels, sensors, and biobased polyesters. acs.org By functionalizing the pyrazine core, researchers can fine-tune the properties of these materials for specific applications in organic electronics, photonics, and biomedicine. nih.govacs.orgacs.org
Interdisciplinary Research with this compound as a Core Scaffold
The most significant breakthroughs involving this compound will likely emerge from interdisciplinary collaborations. The development of this compound from a simple molecule to a high-value product requires a synergistic approach combining expertise from multiple fields.
This collaborative cycle can be envisioned as follows:
Computational Chemistry: Theoretical models predict the electronic, optical, and biological properties of novel, hypothetical this compound derivatives. rjb.ro
Synthetic Chemistry: Guided by these predictions, synthetic chemists employ novel green methodologies to efficiently create the target molecules. tandfonline.comajgreenchem.com
Materials Science: The new derivatives are incorporated into polymers and other architectures to create smart materials. nih.govacs.org Their optical, electronic, and thermal properties are thoroughly characterized.
Pharmacology & Biology: The synthesized compounds and materials are screened for biological activity to identify and validate new therapeutic targets or to develop new tools for bioimaging and diagnostics. ontosight.aiontosight.ai
The findings from materials and biological testing provide crucial feedback that informs the next round of computational design, creating a closed loop of innovation. This interdisciplinary approach will be essential to fully exploit this compound as a core scaffold for next-generation technologies in medicine and materials science.
Q & A
Q. What are the common synthetic routes for Pyrazine-2,3-diol derivatives, and how are reaction conditions optimized?
this compound derivatives are typically synthesized via condensation reactions or nucleophilic substitutions. For example:
- Condensation : Pyrazine-2,3-dicarbonitrile derivatives can be synthesized by reacting furan-2,3-diones with 2,3-diaminomaleonitrile in benzene under reflux (yields: 60–95%) .
- Nucleophilic substitution : Chlorine atoms in 5,6-dichloro-pyrazine-2,3-dicarbonitrile are replaced using strong bases like NaH in dioxane at 100°C. Milder bases (e.g., K₂CO₃) fail due to insufficient activation despite the electron-withdrawing pyrazine moiety .
- Esterification : Pyrazine-2,3-dicarboxylate esters are prepared via refluxing dimethyl esters with amines (e.g., 2-aminomethylpyrazine in methanol for 12 hours) .
Key considerations : Temperature, solvent polarity, and base strength critically influence yield and purity. IR spectroscopy (e.g., -CN stretch at 2220 cm⁻¹) and X-ray crystallography are used to confirm structures .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?
- FTIR : Identifies functional groups (e.g., -OH in this compound at ~3200 cm⁻¹, -CN at 2220 cm⁻¹) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, Pyrazine-2(1H)-thione crystallizes in monoclinic P21/m with unit cell parameters a = 5.6113 Å, b = 6.4370 Å, c = 7.0923 Å, β = 100.325° .
- Thermal analysis (TG/DTG/DTA) : Evaluates stability and decomposition pathways of metal complexes (e.g., Cu(II)-pyrazine-2,3-dicarboxylate coordination polymers) .
Advanced Research Questions
Q. How are coordination polymers or metal-organic frameworks (MOFs) designed using this compound derivatives?
Pyrazine-2,3-dicarboxylate (pzdc) acts as a versatile ligand for transition metals. Key design strategies include:
- Bridging modes : The pzdc ligand adopts μ₃-bridging via carboxylate oxygens and nitrogen, forming 2D or 3D networks. For example, [Cu(μ₃-pzdc)(mea)]ₙ forms a 2D polymer with Cu(II) in distorted square-planar geometry .
- Cation selection : Alkali or transition metals (e.g., Sr(II), Co(II)) influence framework dimensionality. Sr(II) complexes with pzdc exhibit μ₄-coordination, creating layered structures stabilized by hydrogen bonding .
- Co-ligands : Monoethanolamine (mea) or acridine modulates porosity and functionality in MOFs .
Applications : These MOFs are explored for gas storage, catalysis, and ion exchange due to their tunable porosity .
Q. What challenges arise in synthesizing this compound derivatives with labile substituents, and how are they addressed?
- Chlorine lability : Despite the electron-withdrawing pyrazine core, replacing chlorine in 5,6-dichloro-pyrazine-2,3-dicarbonitrile requires strong bases (NaH) rather than mild bases (K₂CO₃) to avoid incomplete substitution .
- Steric hindrance : Bulky substituents (e.g., 2,6-diisopropyl-4-nitrophenoxy) reduce reaction yields. Optimizing solvent polarity (e.g., dioxane vs. methanol) and reaction time (24 hours) improves efficiency .
- Byproduct formation : Reduction of 2-mercaptopyrazine during crystallization with isonicotinic acid N-oxide necessitates rigorous purification to isolate Pyrazine-2(1H)-thione .
Q. How are molecular interactions of this compound derivatives analyzed in biological systems?
- Salt bridges : Tertiary amines in dihydro pyrido[1,2-a]this compound form salt bridges with Asp143 in nicastrin, critical for inhibitor binding .
- T-π stacking : Aromatic groups (e.g., phenyl in Tyr173) interact with pyrido moieties via T-π stacking, enhancing binding affinity .
- Chelation : Pyrazine-2,3-dicarboxylate chelates metal ions (e.g., Co(II), Cu(II)), forming stable complexes that modulate enzyme activity .
Methodology : Docking studies, X-ray crystallography of protein-ligand complexes, and spectroscopic titration (e.g., UV-Vis for metal-chelation analysis) are employed .
Data Contradictions and Resolution
- Reaction condition sensitivity : shows that substituting chlorine in pyrazine derivatives fails under mild conditions despite theoretical predictions of labile leaving groups. This highlights the need for empirical optimization of base strength and solvent systems.
- Crystallographic variability : Pyrazine-2(1H)-thione crystallizes in P21/m , while its metal complexes adopt diverse space groups (e.g., P1 for Co(II) complexes ). Researchers must account for ligand flexibility and counterion effects during structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
